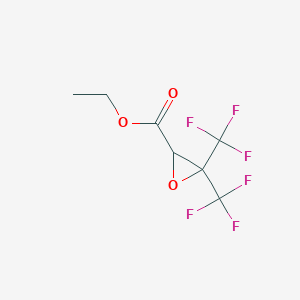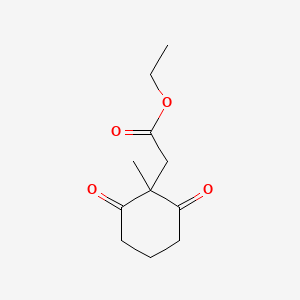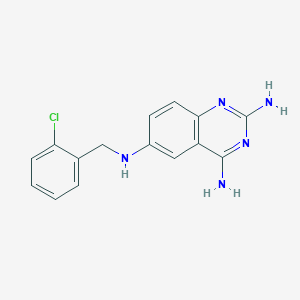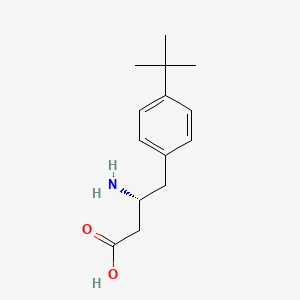![molecular formula C10H7ClN2S2 B14005985 [2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate CAS No. 93262-83-0](/img/structure/B14005985.png)
[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate: is an organic compound with the molecular formula C10H7ClN2S2 This compound is characterized by the presence of two thiocyanate groups attached to a chlorinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate typically involves the reaction of 2-chloro-5-(bromomethyl)benzyl bromide with potassium thiocyanate in the presence of a suitable solvent such as acetone or dimethylformamide . The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate: undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The thiocyanate groups can be oxidized to form sulfonates or sulfinates.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Hydrolysis: The thiocyanate groups can undergo hydrolysis to form isothiocyanates or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as , , or in solvents like or .
Oxidation: Reagents such as , , or .
Reduction: Reagents such as , , or with a suitable catalyst.
Hydrolysis: Acidic or basic conditions using , , or .
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of sulfonates or sulfinates.
Reduction: Formation of amines or thiols.
Hydrolysis: Formation of isothiocyanates or amines.
Scientific Research Applications
[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of [2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocyanate groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzymatic activity. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways.
Comparison with Similar Compounds
[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate: can be compared with similar compounds such as:
1-Chloro-2,4-bis(thiocyanatomethyl)benzene: Similar structure but with two thiocyanate groups on different positions of the phenyl ring.
4-Chloro-1,3-phenylene bis(methylene) bis(thiocyanate): Contains two thiocyanate groups attached to a different phenyl ring structure.
5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives: Different core structure but similar functional groups.
The uniqueness of This compound
Properties
CAS No. |
93262-83-0 |
|---|---|
Molecular Formula |
C10H7ClN2S2 |
Molecular Weight |
254.8 g/mol |
IUPAC Name |
[2-chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate |
InChI |
InChI=1S/C10H7ClN2S2/c11-10-2-1-8(4-14-6-12)3-9(10)5-15-7-13/h1-3H,4-5H2 |
InChI Key |
XLWJHNAFCNUFOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CSC#N)CSC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


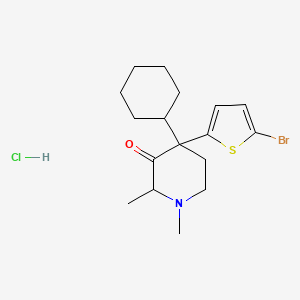
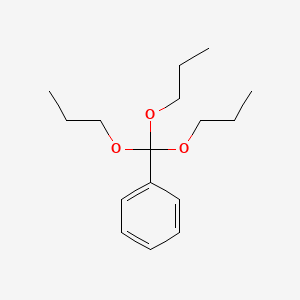
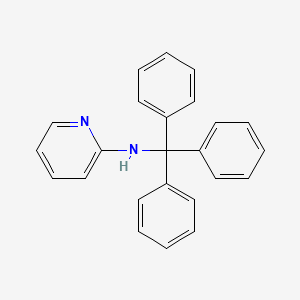

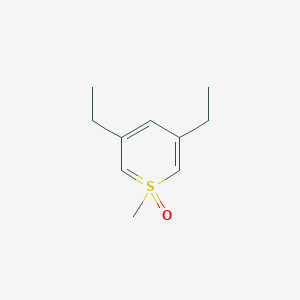
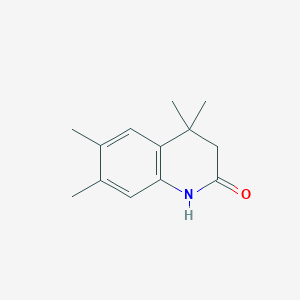
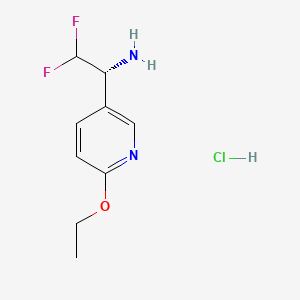
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
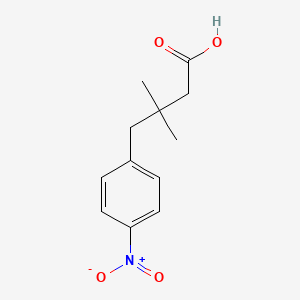
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
